Adotc cpd
Description
The exploration of coordination polymers (CPs) and their synthesis, molecular structure, and properties has been a significant area of research. These compounds exhibit a wide range of applications due to their unique chemical and physical properties, which are dictated by their molecular structure and the nature of their chemical reactions.
Synthesis Analysis
The synthesis of coordination polymers involves the self-assembly of metal ions or clusters with organic ligands to form one-, two-, or three-dimensional structures. A notable example includes the non-hydrothermal synthesis of water-soluble and neutral coordination polymers of Zn(II) and Cd(II) that serve as precursors for the synthesis of submicron-sized crystalline ZnO/CdO, highlighting the versatility of CPs synthesis under ambient conditions 【Khullar & Mandal, 2014】(https://consensus.app/papers/synthesis-characterization-thermochemistry-water-khullar/76bf2d9b4ed4564b89d0a504f13fba96/?utm_source=chatgpt).
Molecular Structure Analysis
Molecular structure analysis of CPs reveals their complexity and diversity. For instance, the structural characterization of lanthanide 1,3-adamantanedicarboxylate coordination polymers showcases a variety of one-dimensional chains formed by linking metal ions with organic ligands, resulting in structures that exhibit luminescence and magnetic properties 【Zhang et al., 2017】(https://consensus.app/papers/syntheses-structures-photoluminescence-magnetism-zhang/00592a45566c5474a5b38b0dceb96a48/?utm_source=chatgpt).
Chemical Reactions and Properties
Chemical reactions involving CPs can lead to the formation of materials with desirable properties. For example, the synthesis of large ring 3,4-alkylenedioxythiophenes (ADOT) derivatives demonstrates the potential of chemical reactions to produce functional π-conjugated systems used in material chemistry 【Xu et al., 2011】(https://consensus.app/papers/synthesis-ring-34alkylenedioxythiophenes-adot-xu/c21203271ceb5a749630031623140284/?utm_source=chatgpt).
Scientific Research Applications
Ambulatory Diffuse Optical Tomography for Muscle and Exercise Applications
Ambulatory Diffuse Optical Tomography (aDOT) utilizes near-infrared spectroscopy (NIRS) for three-dimensional imaging of regional hemodynamics and oxygen consumption during normal activities, such as muscle assessment during exercise. The NINscan-M prototype, an aDOT system, records 64-channel NIRS imaging data along with eight channels of electromyography (EMG), electrocardiography (ECG), and other signals. This technology enables in-depth studies of muscle physiology and clinical muscle assessment through non-invasive monitoring of muscle function and metabolic responses during various activities, including isometric and ambulatory exercises (Hu et al., 2016).
Nanotechnology in Alzheimer's Disease Research
Nanotechnology offers innovative approaches for Alzheimer's Disease (AD) research, including diagnosis, therapy, and understanding the disease's molecular mechanisms. Techniques like atomic force microscopy, single molecule fluorescence microscopy, and NanoSIMS microscopy have advanced AD research. Nanotechnology applications in early diagnosis, such as bio-barcode assays and nanomechanical cantilever arrays, alongside therapeutic strategies like neuroprotection against oxidative stress and drug delivery beyond the blood-brain barrier, are shaping the future of AD treatment and research. These advancements could potentially lead to comprehensive solutions for AD and other neurodegenerative diseases (Nazem & Mansoori, 2008).
Antibody-Drug Conjugates (ADCs) in Cancer Therapy
Antibody-drug conjugates (ADCs) represent a significant development in targeted cancer therapy, combining the specificity of antibodies with the potency of cytotoxic drugs. ADCs like Gemtuzumab Ozogamicin and Inotuzumab Ozogamicin have shown promise in treating acute myeloid leukemia and non-Hodgkin lymphomas. They exploit endocytic receptors like CD33 and CD22 for effective drug delivery into cancer cells. The safety and efficacy of ADCs highlight their potential in personalized medicine and targeted treatment strategies for cancer (Ricart, 2011).
properties
IUPAC Name |
(1S,4aR,11S,11aS,12aS)-3-acetyl-1-(dimethylamino)-4,4a,6,7,11-pentahydroxy-11-methyl-1,11a,12,12a-tetrahydrotetracene-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO8/c1-9(25)14-19(28)17(24(3)4)12-8-11-16(21(30)23(12,32)20(14)29)18(27)15-10(22(11,2)31)6-5-7-13(15)26/h5-7,11-12,17,26-27,29,31-32H,8H2,1-4H3/t11-,12-,17-,22+,23+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCGJFFLJLRZIHG-OIVQWWNTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C2(C(CC3C(=C(C4=C(C3(C)O)C=CC=C4O)O)C2=O)C(C1=O)N(C)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=C([C@@]2([C@@H](C[C@H]3C(=C(C4=C([C@@]3(C)O)C=CC=C4O)O)C2=O)[C@@H](C1=O)N(C)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60984034 | |
Record name | 3-Acetyl-1-(dimethylamino)-4,4a,6,7,11-pentahydroxy-11-methyl-11,11a,12,12a-tetrahydrotetracene-2,5(1H,4aH)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60984034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6542-44-5 | |
Record name | 2-Acetyl-2-decarboxamidooxytetracycline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006542445 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Acetyl-1-(dimethylamino)-4,4a,6,7,11-pentahydroxy-11-methyl-11,11a,12,12a-tetrahydrotetracene-2,5(1H,4aH)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60984034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4S,4AS,5AS,6S,12AS)-2-ACETYL-4-(DIMETHYLAMINO)-4A,5A,6,12A-TETRAHYDRO-3,6,10,12,12A-PENTAHYDROXY-6-METHYL-1,11(4H,5H)-NAPHTHACENEDIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KF6I0R5HOO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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